

Spectroscopic Profile of 2,5-Dihydroxybenzoic Acid Sodium Salt: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dihydroxybenzoic acid sodium

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2,5-dihydroxybenzoic acid sodium** salt. Due to the limited availability of direct spectroscopic data for the sodium salt, this document presents the detailed spectroscopic analysis of the parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), and outlines the anticipated spectral changes upon formation of the sodium salt. This guide also includes detailed experimental protocols and a workflow for its application in mass spectrometry.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-dihydroxybenzoic acid. The expected shifts for the sodium salt are also discussed.

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-dihydroxybenzoic acid is characterized by the vibrational modes of its hydroxyl, carboxylic acid, and aromatic functionalities.

Table 1: FTIR Data for 2,5-Dihydroxybenzoic Acid

Frequency (cm ⁻¹)	Assignment
3000-3500 (broad)	O-H stretching (phenolic and carboxylic acid)
2500-3300 (very broad)	O-H stretching (carboxylic acid dimer)
~1650	C=O stretching (carboxylic acid)
~1600, 1470	C=C stretching (aromatic ring)
~1200-1300	C-O stretching (acid/phenol) and O-H bending

Expected Changes for the Sodium Salt: Upon formation of the sodium salt, the carboxylic acid is deprotonated to a carboxylate anion. This leads to significant changes in the IR spectrum:

- The broad O-H stretching band of the carboxylic acid dimer (2500-3300 cm⁻¹) will disappear.
- The C=O stretching frequency of the carboxylic acid (around 1650 cm⁻¹) will be replaced by two distinct bands for the carboxylate anion: an asymmetric stretching band (around 1550-1610 cm⁻¹) and a symmetric stretching band (around 1300-1420 cm⁻¹).
- The phenolic O-H stretching bands will remain, although their positions may be slightly shifted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: ¹H NMR Data for 2,5-Dihydroxybenzoic Acid

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~7.21	d	H-6
~7.09	dd	H-4
~6.99	d	H-3
10-12 (broad)	s	-COOH
8-10 (broad)	s	Ar-OH

Note: Chemical shifts are dependent on the solvent used. The data presented is a representative compilation from various sources.

Expected Changes for the Sodium Salt:

- The acidic proton signal of the carboxylic acid (-COOH) will disappear upon deprotonation.
- The chemical shifts of the aromatic protons (H-3, H-4, and H-6) are expected to experience slight upfield or downfield shifts due to the change in the electronic nature of the carboxylate group compared to the carboxylic acid.

Table 3: ^{13}C NMR Data for 2,5-Dihydroxybenzoic Acid

Chemical Shift (δ , ppm)	Assignment
~172.7	C-7 (C=O)
~154.5	C-2 (C-OH)
~148.8	C-5 (C-OH)
~124.7	C-4
~118.7	C-6
~116.2	C-3
~113.8	C-1

Note: Chemical shifts are dependent on the solvent used.

Expected Changes for the Sodium Salt:

- The chemical shift of the carboxylate carbon (C-7) will likely shift to a slightly different value compared to the carboxylic acid carbon.
- The chemical shifts of the aromatic carbons may also be slightly affected by the deprotonation of the carboxylic acid.

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data for 2,5-Dihydroxybenzoic Acid

λ_{max} (nm)	Solvent/Conditions
214, 236, 334	Acidic mobile phase ^{[1][2]}

Expected Changes for the Sodium Salt: The absorption maxima may experience a slight shift (typically a bathochromic or red shift) upon deprotonation of the carboxylic acid, as this can affect the electronic distribution in the aromatic system. The pH of the solution will significantly influence the UV-Vis spectrum.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of the sample.

Methodology (for solid samples):

- **Sample Preparation:** The spectrum for the sodium salt can be obtained using a KBr wafer or pellet.^[3]

- Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). The choice of solvent is critical as it can affect chemical shifts.
 - Transfer the solution to an NMR tube.
- Data Acquisition:
 - Place the NMR tube in the NMR spectrometer.
 - Acquire the ^1H spectrum, followed by the ^{13}C spectrum.
 - Typical parameters for ^1H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

UV-Vis Spectroscopy Protocol

Objective: To determine the wavelengths of maximum absorption.

Methodology:

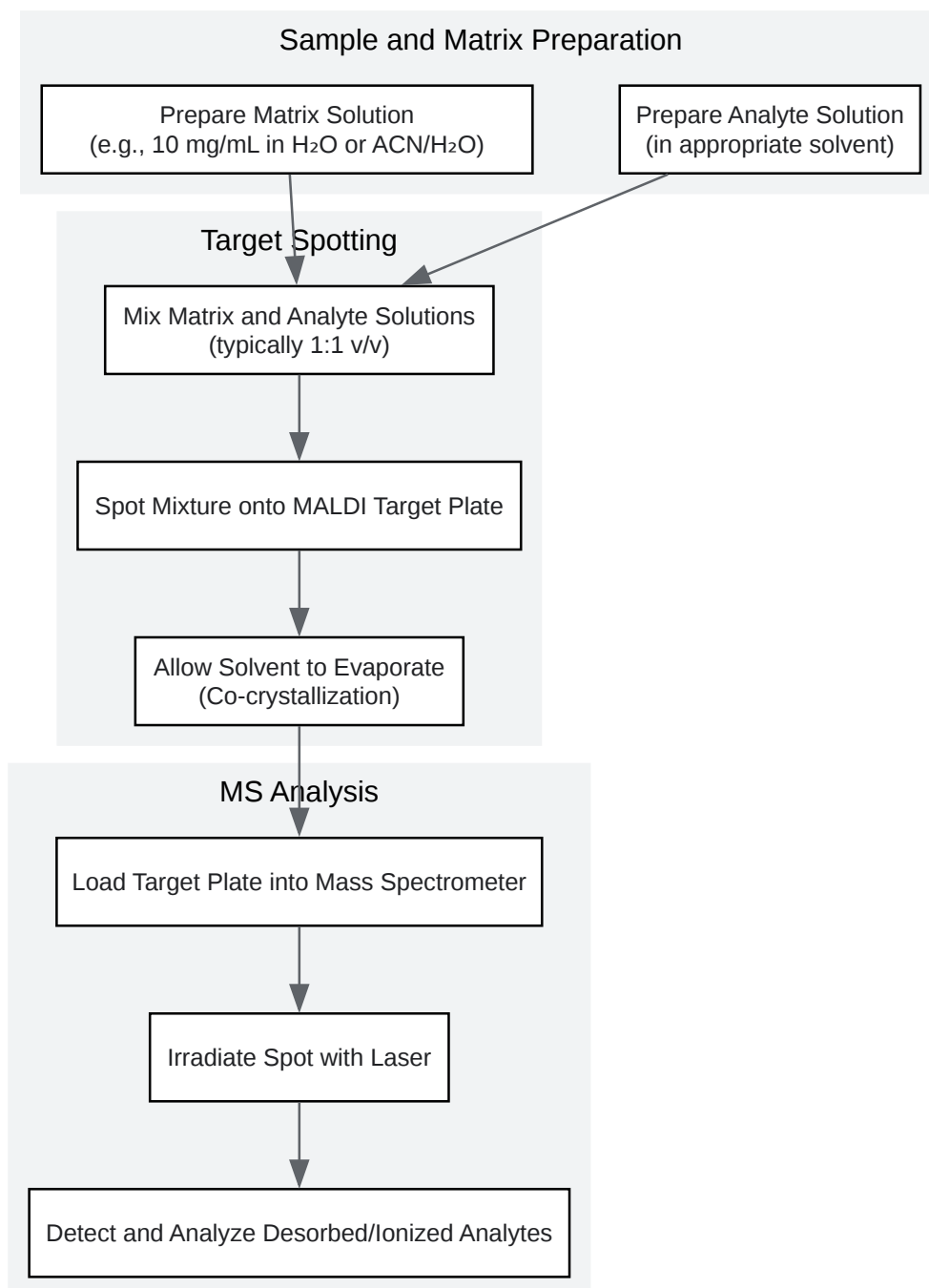
- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., water, ethanol, or an appropriate buffer). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
 - Scan the sample over a desired wavelength range (e.g., 200-800 nm).
 - The instrument will record the absorbance as a function of wavelength. The wavelengths of maximum absorbance (λ_{max}) are then identified from the spectrum.[1][2]

Application in MALDI-MS: An Experimental Workflow

2,5-Dihydroxybenzoic acid and its salts are widely used as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides, proteins, and other biomolecules. The sodium salt can be particularly useful for analytes that are more readily cationized by sodium ions.

Below is a diagram illustrating the typical workflow for using **2,5-dihydroxybenzoic acid sodium** salt as a MALDI matrix.

Workflow for MALDI-MS using 2,5-DHB Sodium Salt Matrix



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Caption: MALDI-MS Experimental Workflow.

Detailed Protocol for MALDI-MS using 2,5-DHB Sodium Salt

Objective: To prepare a sample for MALDI-MS analysis using a **2,5-dihydroxybenzoic acid sodium** salt matrix.

Materials:

- **2,5-Dihydroxybenzoic acid sodium** salt
- Analyte of interest
- Solvents (e.g., ultrapure water, acetonitrile, ethanol)
- MALDI target plate
- Pipettes and tips

Methodology:

- Matrix Solution Preparation:
 - Prepare a stock solution of the **2,5-dihydroxybenzoic acid sodium** salt matrix at a concentration of approximately 10 mg/mL. A common solvent system is a mixture of acetonitrile and water (e.g., 50:50 v/v). Sonication may be required to fully dissolve the matrix.
- Analyte Solution Preparation:
 - Dissolve the analyte in a solvent that is compatible with the matrix solution. The concentration will depend on the analyte but is typically in the picomole to femtomole per microliter range.
- Sample Deposition (Dried-Droplet Method):
 - In a microcentrifuge tube, mix the matrix solution and the analyte solution, typically in a 1:1 volume ratio.

- Pipette 0.5-1.0 μL of the mixture onto a spot on the MALDI target plate.
- Allow the droplet to air-dry completely at room temperature. This process results in the co-crystallization of the matrix and analyte.
- Mass Spectrometry Analysis:
 - Once the spot is dry, load the target plate into the MALDI mass spectrometer.
 - Acquire the mass spectrum by irradiating the sample spot with the laser. The instrument will detect the desorbed and ionized analyte molecules.

This guide provides a foundational understanding of the spectroscopic characteristics of **2,5-dihydroxybenzoic acid sodium** salt and its application. For specific research applications, further optimization of experimental parameters may be necessary.

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